molecular formula C15H21NO2 B13752270 ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate CAS No. 6288-55-7

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Cat. No.: B13752270
CAS No.: 6288-55-7
M. Wt: 247.33 g/mol
InChI Key: QSVUSCYFXKHLEV-OWBHPGMISA-N
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Description

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a diethylamino group and a phenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate typically involves the reaction of diethylamine with ethyl cinnamate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enone structure. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the enone to its corresponding alcohol or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the enone structure facilitates various chemical reactions. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar in structure but lacks the diethylamino group.

    Diethylaminoethanol: Contains the diethylamino group but differs in the rest of the structure.

    Phenylpropanoids: Share the phenylpropane backbone but have different functional groups.

Uniqueness

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is unique due to the combination of the diethylamino group and the enone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, a compound belonging to the class of β-aminoketones, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a β-aminoketone core, which is significant in various biological processes. The compound can exist in different isomeric forms, with the (Z) configuration being thermodynamically favored due to intramolecular interactions that stabilize its structure.

Antifungal Activity

Research indicates that derivatives of this compound exhibit potent antifungal properties. A notable derivative, phenamacril, demonstrated significant antifungal effectiveness against various plant pathogens. Studies have shown that it operates through a mechanism that disrupts fungal cell wall synthesis, leading to cell death.

Anticancer Potential

The compound's core structure has been investigated for anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The exact mechanism of action for this compound and its derivatives remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets within cells, leading to alterations in metabolic pathways. For instance, studies have shown that it can downregulate certain oncogenes while upregulating tumor suppressor genes .

Case Studies

  • Antifungal Efficacy : In a controlled study, phenamacril was tested against common fungal pathogens in agricultural settings. The results indicated a 70% reduction in fungal growth compared to untreated controls, highlighting its potential as an effective fungicide.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability (up to 60% at 50 µM concentration) after 48 hours of exposure. This suggests its potential as a therapeutic agent against certain types of cancer .

Data Summary

Biological Activity Effectiveness Reference
Antifungal70% reduction in growth
Cancer Cell Proliferation InhibitionUp to 60% decrease in viability

Properties

CAS No.

6288-55-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-16(5-2)14(12-15(17)18-6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3/b14-12-

InChI Key

QSVUSCYFXKHLEV-OWBHPGMISA-N

Isomeric SMILES

CCN(CC)/C(=C\C(=O)OCC)/C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

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